desferrioxamine G

Mitochondrial iron trafficking Siderophore membrane permeability Heme biosynthesis

Desferrioxamine G (DFO-G; CAS 25400-40-2) is a linear trihydroxamate siderophore belonging to the desferrioxamine family of iron(III)-chelating natural products produced predominantly by Actinobacteria. With the molecular formula C₂₇H₅₀N₆O₁₀ and a molecular weight of 618.7 g/mol, DFO-G is an acyclic analogue of the clinically used desferrioxamine B (DFO-B), differing by the replacement of the terminal acetyl group with a succinyl moiety that introduces a free carboxylic acid terminus.

Molecular Formula C27H50N6O10
Molecular Weight 618.7 g/mol
CAS No. 25400-40-2
Cat. No. B1244917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedesferrioxamine G
CAS25400-40-2
Molecular FormulaC27H50N6O10
Molecular Weight618.7 g/mol
Structural Identifiers
SMILESC(CCN)CCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)O)O)O)O
InChIInChI=1S/C27H50N6O10/c28-16-4-1-7-19-31(41)24(36)12-10-22(34)29-17-5-2-8-20-32(42)25(37)13-11-23(35)30-18-6-3-9-21-33(43)26(38)14-15-27(39)40/h41-43H,1-21,28H2,(H,29,34)(H,30,35)(H,39,40)
InChIKeyMIVGUYBAQIHKPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desferrioxamine G (CAS 25400-40-2): Linear Trihydroxamate Siderophore Procurement & Differentiation Guide


Desferrioxamine G (DFO-G; CAS 25400-40-2) is a linear trihydroxamate siderophore belonging to the desferrioxamine family of iron(III)-chelating natural products produced predominantly by Actinobacteria [1]. With the molecular formula C₂₇H₅₀N₆O₁₀ and a molecular weight of 618.7 g/mol, DFO-G is an acyclic analogue of the clinically used desferrioxamine B (DFO-B), differing by the replacement of the terminal acetyl group with a succinyl moiety that introduces a free carboxylic acid terminus [2]. Unlike the macrocyclic desferrioxamine E (DFO-E), DFO-G retains an open linear architecture that serves as the direct biosynthetic precursor to DFO-E in the conserved DesABCD pathway [3]. This compound is not merely a structural variant; its distinct terminal functionality and linear conformation produce measurable differences in biological recognition, membrane permeability, and transport mechanism dependence relative to DFO-B and DFO-E, making unambiguous compound identity critical for experimental reproducibility.

Linear trihydroxamate siderophore; terminal succinyl-carboxylate distinguishes from DFO-B acetyl group
Penetrates intact mitochondrial membranes; supports iron-trafficking studies without membrane disruption
Dominant linear siderophore in S. coelicolor and S. lividans; relevant standard for metabolomic profiling
Strictly TonB-dependent uptake in Salmonella; enables selective enrichment protocol development

Why Desferrioxamine G Cannot Be Substituted by Desferrioxamine B or E in Experimental Protocols


Desferrioxamine G, desferrioxamine B (DFO-B), and desferrioxamine E (DFO-E) share a common trihydroxamate iron-binding core but are not functionally interchangeable. The terminal succinyl-carboxylate of DFO-G versus the terminal acetyl of DFO-B alters both the overall charge and hydrogen-bonding capacity of the molecule [1]. This single structural difference translates into a stark biological dichotomy: ferrioxamine G readily penetrates intact mammalian mitochondrial membranes whereas ferrioxamine B requires membrane disruption (sonication) to access the reduction site [2]. At the organismal level, only ferrioxamine G transport in Salmonella enterica is strictly dependent on the energy-transducing protein TonB, while ferrioxamines B and E support residual growth in a tonB mutant [3]. These divergence points mean that substituting DFO-B for DFO-G in mitochondrial iron-trafficking studies, bacterial siderophore utilization assays, or biosynthetic pathway investigations introduces confounding variables that can fundamentally alter experimental outcomes.

Terminal functionality mismatch
Succinyl-carboxylate of DFO-G vs. acetyl of DFO-B alters net charge, hydrogen bonding, and molecular recognition
Mitochondrial permeability barrier
Ferrioxamine G penetrates intact mitochondria; ferrioxamine B requires membrane disruption. Substitution may introduce confounding variables.
Transport mechanism divergence
Ferrioxamine G uptake is strictly TonB-dependent in S. enterica, while B and E support TonB-independent residual uptake

Quantitative Differentiation Evidence for Desferrioxamine G (CAS 25400-40-2) Versus Desferrioxamine B and E


Ferrioxamine G Uniquely Penetrates Intact Mammalian Mitochondria: Direct Comparison with Ferrioxamine B

In a comparative study examining the permeability of mitochondrial membranes to various iron complexes, ferrioxamine G was the only iron-siderophore complex tested that readily penetrated intact mitochondria. The iron of this complex was subsequently reduced when mitochondria were supplied with respiratory substrates (succinate or NADH-linked substrates), and this reduction was insensitive to rotenone or antimycin A, indicating a direct reduction pathway independent of the classical respiratory chain [1]. By contrast, ferrioxamine B (the iron-complexed form of clinically used DFO-B) could be reduced only by sonicated (disrupted) mitochondrial particles, demonstrating that the intact inner mitochondrial membrane constitutes a permeability barrier to ferrioxamine B but not to ferrioxamine G [1]. The rate of ferrioxamine B reduction by sonicated mitochondria was quantifiable only via a dual-wavelength spectrophotometric assay requiring membrane disruption [1].

Mitochondrial permeability
Head-to-head
Ferrioxamine G penetrates intact mitochondria; ferrioxamine B requires sonication
Reported mitochondrial membrane permeability context
Comparison under respiratory substrate conditions; Biochem J 1972
Mitochondrial iron trafficking Siderophore membrane permeability Heme biosynthesis

Species-Specific Production: Desferrioxamine G Is the Dominant Linear Siderophore of Streptomyces coelicolor and S. lividans, Not DFO-B

Profiling of the siderophores produced by four Streptomyces species under iron-limited conditions revealed a species-specific production pattern: S. viridosporus produced linear desferrioxamine B and cyclic desferrioxamine E; S. ambofaciens primarily produced cyclic DFO-E; whereas S. coelicolor and S. lividans predominantly produced linear desferrioxamine G, making it the major siderophore form in these two model actinomycete species [1]. Quantitative uptake assays using ⁵⁵Fe-labeled ferrioxamines in S. lividans and S. viridosporus demonstrated that the G form was incorporated less efficiently than the B and E forms [1]. This establishes both a qualitative distribution difference (producer species specificity) and a quantitative transport difference between DFO-G and related desferrioxamines.

Species production profile
Head-to-head
DFO-G major in S. coelicolor/lividans; lower ⁵⁵Fe uptake vs. B/E
Supports siderophore profile interpretation
Iron-limited conditions; Curr Microbiol 1995
Streptomyces secondary metabolism Siderophore biosynthesis regulation Actinobacteria iron acquisition

Biosynthetic Gateway: Desferrioxamine G Is the Obligate Linear Intermediate for Macrocyclic Desferrioxamine E Production via DesD

In vitro reconstitution of four DesD orthologs from diverse Streptomyces strains revealed that all enzymes displayed similar saturation steady-state kinetics (v_max = 0.9–2.5 μM·min⁻¹) and preferentially produced the macrocyclic trimer desferrioxamine E (DFO-E) as the favored product [1]. Critically, when DesD was inhibited by the acyl-adenylate mimic HSC-AMS (IC₅₀ = 48–53 μM), linear trimeric desferrioxamine G (DFO-G) accumulated at the expense of macrocyclic DFO-E, directly establishing DFO-G as the penultimate linear intermediate in the pathway [1]. Addition of exogenous pyrophosphate (PPᵢ) enhanced inhibition by stabilizing the DesD/HSC-AMS complex, providing a tunable system to shift product distribution between DFO-G (linear) and DFO-E (cyclic) [1].

DesD product shift
Head-to-head
HSC-AMS IC₅₀ 48–53 μM; DFO-G accumulates under inhibition
Supports biosynthetic pathway studies
v_max 0.9–2.5 μM·min⁻¹; J Biol Chem 2022
NRPS-independent siderophore biosynthesis DesD synthetase kinetics Chemical probe development

Transport Mechanism Dichotomy: Ferrioxamine G Uptake Is Strictly TonB-Dependent in Salmonella enterica, Unlike Ferrioxamines B and E

Characterization of the determinants involved in ferrioxamine utilization by Salmonella enterica serotypes Typhimurium and Enteritidis revealed a transport mechanism dichotomy: only the transport of ferrioxamine G was strictly dependent on the energy-transducing protein TonB, as shown by the complete abolition of ferrioxamine G-mediated growth stimulation in a tonB mutant strain [1]. In contrast, ferrioxamines B and E still stimulated growth of the tonB mutant, albeit at lower efficiencies than in the parental strain, indicating TonB-independent uptake routes for B and E that are not available to G [1]. This differential dependence on the TonB–ExbB–ExbD inner membrane energy transduction complex establishes that the succinyl-carboxylate terminus of DFO-G engages distinct outer membrane receptor interactions that enforce a unique transport mechanism.

TonB dependence
Head-to-head
Ferrioxamine G growth abolished in tonB mutant; B/E show residual growth
Supports TonB-dependent transport research
S. enterica serotypes; Appl Environ Microbiol 1999
TonB-dependent transport Salmonella iron acquisition Siderophore selectivity

Structural Basis of Differentiation: Terminal Succinyl-Carboxylate of DFO-G Versus Terminal Acetyl of DFO-B and Cyclic Architecture of DFO-E

The structural difference between desferrioxamine G (C₂₇H₅₀N₆O₁₀; MW 618.7) and desferrioxamine B (C₂₅H₄₈N₆O₈; MW 560.7) is localized to the terminal functional group: DFO-G bears a terminal succinyl moiety (–CO–CH₂–CH₂–COOH) whereas DFO-B bears a terminal acetyl group (–CO–CH₃) [1]. This substitution introduces an additional carboxylic acid function (pKₐ ~4–5) that remains ionized at physiological pH, altering the net molecular charge, hydrogen-bonding capacity, and metal-coordination environment relative to DFO-B. Desferrioxamine E (C₂₅H₄₅N₅O₈; MW 543.7) is further differentiated by its macrocyclic architecture formed through an intramolecular amide bond, eliminating one primary amine present in both linear forms [2]. These structural differences are not subtle: they produce the experimentally observed functional divergences in membrane permeability, transport mechanism, and species-specific siderophore recognition documented in the accompanying evidence items.

Structural identity
Class-level
Terminal succinyl-carboxylate vs. acetyl; ΔMW +58 g/mol
Structural verification context for procurement
Confirm by MS ([M+H]⁺ 619.4); Limnol Oceanogr 2001
Siderophore structure-activity relationships Hydroxamate chelator design Xenosiderophore recognition

Selectivity in Salmonella Pre-Enrichment: Ferrioxamine G Complements Ferrioxamine E as a Selective Growth Factor Distinguishing Salmonella from E. coli

The ability to utilize ferrioxamines as sole iron sources distinguishes Salmonella enterica serotypes Typhimurium and Enteritidis from Escherichia coli and other related enteric species [1]. Both ferrioxamine E and ferrioxamine G, but notably not ferrioxamine B, function as selective growth supplements that enhance the sensitivity of Salmonella isolation from complex matrices. In a practical diagnostic application, buffered peptone water supplemented with ferrioxamine G permitted successful reisolation of Salmonella enteritidis from artificially contaminated eggs, and ferrioxamines E and G were demonstrated to function as selective growth factors in various nutrient media [2]. This selectivity profile—shared by E and G but distinct from B—creates a specific procurement rationale for DFO-G in microbiological quality control and food safety testing laboratories.

Salmonella selectivity
Head-to-head
G and E support S. enterica growth; not utilized by E. coli
Supports selective enrichment protocol development
Buffered peptone water; egg reisolation; Appl Environ Microbiol 1999
Food microbiology diagnostics Salmonella detection Selective enrichment media

Recommended Research and Industrial Application Scenarios for Desferrioxamine G (CAS 25400-40-2) Based on Quantitative Differentiation Evidence


Mitochondrial Iron Trafficking and Heme Biosynthesis Studies (DFO-G as a Membrane-Permeable Iron Carrier)

Investigators studying iron import across the inner mitochondrial membrane should select desferrioxamine G rather than desferrioxamine B. Evidence demonstrates that ferrioxamine G uniquely penetrates intact mitochondria, with its iron subsequently reduced by respiratory substrates in a rotenone- and antimycin A-insensitive manner, whereas ferrioxamine B requires membrane disruption via sonication to access the reduction site [1]. This property makes DFO-G an essential tool for dissecting the mitochondrial iron transport machinery without the confounding variable of membrane integrity loss.

Streptomyces coelicolor and S. lividans Metabolomic and Genetic Studies (DFO-G as the Physiologically Relevant Siderophore Standard)

When profiling secondary metabolites or studying iron-responsive gene regulation in S. coelicolor or S. lividans, researchers must use desferrioxamine G as the analytical standard for siderophore identification and quantification, as DFO-G is the major linear siderophore produced by these model actinomycetes under iron limitation [2]. Use of DFO-B as a surrogate standard generates inaccurate metabolomic profiles and misrepresents the iron-acquisition physiology of these species.

In Vitro Reconstitution of the Desferrioxamine Biosynthetic Pathway and DesD Inhibitor Screening

Desferrioxamine G is the obligate linear precursor to macrocyclic desferrioxamine E in the DesD-catalyzed pathway. Pure DFO-G enables substrate-level kinetic studies of the ring-closure reaction, development of DesD inhibitors (reference IC₅₀ of HSC-AMS = 48–53 μM with DFO-G accumulation as the measurable endpoint), and chemoenzymatic production of DFO-E [3]. The quantitative product shift from DFO-E to DFO-G upon DesD inhibition provides a validated enzymatic assay for screening chemical probes.

Salmonella-Selective Enrichment Media Formulation for Food Microbiology Diagnostics

Ferrioxamine G, alone or in combination with ferrioxamine E, serves as a chemically defined selective supplement in pre-enrichment media for Salmonella detection from food matrices. Its inability to support growth of Escherichia coli, combined with demonstrated successful reisolation of S. enteritidis from artificially contaminated eggs when ferrioxamine G is added to buffered peptone water [4], supports its use in standardized microbiological testing protocols where batch-to-batch reproducibility of selective agents is paramount.

Application
Selection Property
Validation Focus
Mitochondrial iron trafficking studies
Membrane-permeable iron carrier
Iron reduction pathway in intact mitochondria
S. coelicolor & S. lividans metabolomic profiling
Physiologically dominant linear siderophore
Accurate siderophore identification & quantification
DesD biosynthetic pathway reconstitution
Obligate linear precursor for macrocyclization
DesD inhibition endpoint (DFO-G accumulation)
Salmonella selective enrichment
TonB-dependent selective growth supplement
Salmonella reisolation from food matrices
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